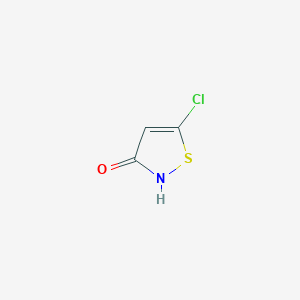

5-Chloroisothiazol-3-ol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-chloro-1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNOS/c4-2-1-3(6)5-7-2/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIPRDRBFGJGIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SNC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452011 | |

| Record name | 5-chloroisothiazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25629-58-7 | |

| Record name | 5-chloroisothiazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Part 1: Physicochemical and Spectroscopic Properties

An In-Depth Technical Guide to the Chemical Properties of 5-Chloro-2-methyl-4-isothiazolin-3-one (CMI)

Introduction

This guide provides a comprehensive technical overview of 5-Chloro-2-methyl-4-isothiazolin-3-one, a compound of significant interest to researchers, scientists, and professionals in drug development and industrial microbiology. While the topic requested was "5-Chloroisothiazol-3-ol," the vast body of scientific literature, chemical databases, and commercial products points overwhelmingly to 5-Chloro-2-methyl-4-isothiazolin-3-one (CAS No. 26172-55-4) as the relevant and widely utilized substance. This latter compound, commonly known as CMI, MCI, or CMIT, is a potent synthetic biocide and preservative.

CMI is a member of the isothiazolinone class of heterocycles.[1] It is rarely used alone but is most famously the primary active ingredient in broad-spectrum commercial biocides like Kathon™, where it is typically combined in a 3:1 ratio with 2-methyl-4-isothiazolin-3-one (MI).[2][3] Its principal utility lies in its exceptional efficacy at very low concentrations against a wide range of microorganisms, including bacteria, fungi, and algae.[4][5] This has led to its widespread application as a preservative in cosmetics, paints, adhesives, metalworking fluids, and water treatment systems.[2][3]

The potent bioactivity of CMI, however, is coupled with significant safety considerations, including its classification as a skin sensitizer.[2][6] This dual nature necessitates a thorough understanding of its chemical properties, reactivity, and handling requirements. This document aims to deliver that understanding by synthesizing technical data with field-proven insights, grounded in authoritative references.

A precise understanding of a molecule's physical and spectral characteristics is fundamental to its application and analysis.

Chemical Structure and Identification

CMI is an organochlorine and organosulfur compound featuring a five-membered isothiazolinone heterocyclic ring.[6]

Caption: Chemical structure of 5-Chloro-2-methyl-4-isothiazolin-3-one.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source(s) |

| IUPAC Name | 5-chloro-2-methyl-1,2-thiazol-3(2H)-one | [7] |

| CAS Number | 26172-55-4 | [8][9] |

| Molecular Formula | C₄H₄ClNOS | [1][8][9] |

| Molecular Weight | 149.60 g/mol | [1][2] |

| Synonyms | CMI, MCI, CMIT, Methylchloroisothiazolinone | [1][4][6] |

| Appearance | White to light yellow crystalline solid or liquid | [1][2][9][10] |

| Melting Point | 52-55 °C | [1][2][9] |

| Boiling Point | 200.2 °C | [9][11] |

| Density | 1.25 - 1.29 g/mL (for typical aqueous solutions) | [2][10] |

| Solubility | Miscible in water | [1][2][9] |

| Vapor Pressure | 0.018 mmHg at 25 °C | [2] |

| LogP (n-octanol/water) | 0.401 | [2][9] |

Spectroscopic Data

Characterization and quantification of CMI are routinely performed using standard analytical techniques.

-

Mass Spectrometry (MS): Electron ionization (EI) is a common method for the analysis of CMI. The NIST Chemistry WebBook provides reference mass spectra for this compound, which is essential for identification in complex matrices.[8][12] The molecular ion peak would be expected at m/z 149 (for ³⁵Cl) and 151 (for ³⁷Cl) in an approximate 3:1 ratio.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectral data is available and serves as a definitive tool for structural confirmation.[2] While experimental ¹H NMR spectra are less commonly published, predicted spectra are available and can aid in structural elucidation.[13]

-

Infrared (IR) Spectroscopy: The IR spectrum of CMI is characterized by key functional group absorptions. Expected prominent peaks would include a strong carbonyl (C=O) stretch from the ketone group, C=C stretching from the heterocyclic ring, and vibrations corresponding to the C-Cl and S-N bonds.

Part 2: Synthesis, Reactivity, and Mechanism of Action

The efficacy of CMI is a direct result of its unique chemical reactivity, which is engineered through its synthesis.

Synthesis Pathway

A prevalent industrial synthesis route involves the multi-point chlorination of N,N'-dimethyl-3,3'-dithiodipropionamide in a solvent like ethyl acetate.[14] The process is typically catalyzed and carefully temperature-controlled to achieve a high yield of the desired 3:1 CMI/MI mixture.[14]

Caption: Generalized workflow for the industrial synthesis of CMI.

Alternative synthetic routes may start from precursors such as 5-amino-3-methylisothiazole hydrochloride, which is chlorinated using agents like sulfuryl chloride.[15]

Chemical Reactivity and Stability

The isothiazolinone ring is the center of CMI's reactivity.

-

pH Sensitivity: CMI exhibits greater stability in acidic conditions.[16] As the pH increases into alkaline territory, the rate of degradation accelerates significantly.[16] This is a critical factor in formulating products, as an alkaline environment can diminish its preservative efficacy over time.

-

Degradation Pathways: The degradation of CMI primarily involves the nucleophilic attack and subsequent opening of the isothiazolinone ring.[16] This can lead to the loss of the chlorine and sulfur atoms, ultimately breaking down into smaller organic acids like N-methylmalonamic acid.[16] The presence of nucleophiles, such as thiols or amines in a formulation, can facilitate this degradation.[16] Furthermore, studies have shown that CMI degradation is enhanced in the presence of iron but not other metals like copper.[17][18]

-

Photostability: CMI can undergo photolytic degradation, particularly at lower pH values.[16][19] The proposed pathways involve either the cleavage of the isothiazolone ring or a phototransposition reaction.[16]

Mechanism of Antimicrobial Action

The biocidal activity of CMI is a rapid, multi-step process targeting microbial cells. The key is the electrophilic nature of the sulfur atom in the isothiazolinone ring.

Caption: Mechanism of action for CMI as a biocide.

The process begins with the rapid diffusion of CMI through the cell membrane.[5] Inside the cell, the electron-deficient sulfur atom acts as a potent electrophile, readily reacting with cellular nucleophiles.[5] The primary targets are the thiol groups of cysteine residues found in essential enzymes.[1][4] This reaction leads to the irreversible inhibition of key metabolic pathways, such as respiration, ultimately causing cell death.[5] This multi-targeted action is a reason for its broad-spectrum efficacy and the low incidence of microbial resistance.

Part 3: Applications and Biological Activity

CMI is almost exclusively used for its potent biological activity as a microbial control agent.

Table 2: Key Applications of 5-Chloro-2-methyl-4-isothiazolin-3-one

| Application Area | Specific Use | Rationale | Source(s) |

| Personal Care Products | Preservative in rinse-off cosmetics (shampoos, body washes) | Prevents bacterial and fungal spoilage of water-based formulations. | [2][4][6] |

| Industrial Products | Preservative in paints, adhesives, polymer emulsions | Inhibits microbial growth that can cause discoloration, foul odors, and product degradation. | [2][3] |

| Water Treatment | Biocide in industrial cooling towers, pulp & paper mills | Controls the formation of slime (biofilm) on surfaces, which can impede heat transfer and cause corrosion. | [3][4] |

| Metalworking Fluids | Biocide to prevent microbial degradation of cutting oils | Maintains fluid integrity and prevents the growth of bacteria that can cause rancidity and pose a health risk to workers. | [2][4] |

| Diagnostic Use | Allergenic epicutaneous patch tests | Used as a standardized chemical allergen to diagnose allergic contact dermatitis (ACD). | [2][3][6] |

Toxicology and Sensitization

While highly effective, CMI is also recognized for its toxicological profile. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[11] It is a corrosive substance that can cause severe skin burns and eye damage at high concentrations.[11]

The most significant issue for its use in consumer products is its potential as a skin sensitizer.[2][4] CMI can elicit an allergic contact dermatitis (ACD) response in susceptible individuals, characterized by redness, itching, and flaky skin.[2][6] This has led to strict regulatory limits on its concentration in cosmetics, with much lower levels permitted in leave-on products (e.g., lotions) compared to rinse-off products.[1][2]

Part 4: Safety and Handling Protocols

Given its hazardous properties, strict adherence to safety protocols is mandatory when handling CMI.

Hazard Identification (GHS Classification)

-

Acute Toxicity: Category 3 (Oral, Dermal, Inhalation)[11]

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)[11]

-

Serious Eye Damage: Category 1[11]

-

Skin Sensitization: Category 1A (May cause an allergic skin reaction)[20][21]

-

Aquatic Hazard: Very toxic to aquatic life with long-lasting effects[11]

Experimental Protocol: Safe Handling and PPE

This protocol outlines the essential steps for handling CMI solutions in a laboratory setting. This system is self-validating by minimizing exposure at every step.

-

Preparation and Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Immediately remove and dispose of gloves if they become contaminated.[11][20]

-

Eye/Face Protection: Use safety glasses with side shields or chemical goggles. A face shield may be required for splash hazards.[9][11]

-

Skin and Body Protection: Wear a lab coat or chemical-resistant apron. Ensure contaminated work clothing is not allowed out of the workplace and is decontaminated before reuse.[11][20]

-

-

Handling and Dispensing:

-

Spill and Emergency Procedures:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of soap and water for at least 15 minutes. Seek medical attention.[11][21]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[11][21]

-

Small Spills: Absorb the spill with inert material (e.g., sand, vermiculite), place it in a suitable container for disposal, and ventilate the area.[11]

-

-

Storage:

Conclusion

5-Chloro-2-methyl-4-isothiazolin-3-one is a molecule of profound industrial importance, defined by its highly effective, broad-spectrum antimicrobial properties. Its mechanism of action, involving a targeted attack on microbial thiol-containing enzymes, makes it an invaluable preservative and biocide across numerous sectors. However, its chemical reactivity also underpins its hazardous nature as a corrosive agent and a potent skin sensitizer. For the research and development professional, a deep, causal understanding of its properties—from pH stability and degradation pathways to its toxicological profile—is not merely academic but essential for its safe and effective application. Proper handling, adherence to regulatory concentration limits, and an awareness of its environmental impact are paramount in harnessing the benefits of this powerful chemical while mitigating its risks.

References

- Maraschin, F., Memon, F. A., & Verlicchi, P. (2022). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 27(15), 4933. [Link]

- KEIMFARBEN GMBH. (n.d.).

- Chemos GmbH & Co. KG. (2020). Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33344, 5-Chloro-2-methyl-4-isothiazolin-3-one. PubChem. [Link]

- Ataman Kimya. (n.d.). 5-chloro-2-methyl-3(2H)-isothiazolinone (Chloromethylisothiazolone). [Link]

- 3M. (n.d.). Safety Data Sheet: 3M™ Fire Barrier Sealant FD 150+, Red. [Link]

- Ataman Kimya. (n.d.). 5-chloro-2-méthyl-4-isothiazolin-3-one (Chlorométhylisothiazolinone). [Link]

- BioMedica Diagnostics. (n.d.).

- NIST. (n.d.). 5-Chloro-2-methyl-3(2H)-isothiazolone. NIST Chemistry WebBook. [Link]

- Wikipedia. (n.d.). Methylchloroisothiazolinone. [Link]

- Tanji, Y., et al. (2007). Iron Dependent Degradation of an Isothiazolone Biocide (5-chloro-2-methyl-4-isothiazolin-3-one). Journal of Bioscience and Bioengineering, 103(5), 470-474. [Link]

- Kim, H., et al. (2018). The fate of two isothiazolinone biocides, 5-chloro-2-methylisothiazol-3(2H)-one (CMI) and 2-methylisothiazol-3(2H)-one (MI), in liquid air fresheners and assessment of inhalation exposure. Chemosphere, 203, 349-357. [Link]

- Human Metabolome Database. (2021). Showing metabocard for 5-Chloro-2-methyl-4-isothiazolin-3-one (HMDB0246766). [Link]

- Wang, Y., et al. (2023). Mechanism of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in controlling microbial problems in aircraft fuel systems. RSC Advances, 13(29), 20081-20091. [Link]

- Scientific Committee on Consumer Safety. (2009). Opinion on the mixture of 5-chloro-2-methylisothiazolin-3(2H)-one and 2-methylisothiazolin-3(2H)-one. European Commission. [Link]

- NIST. (n.d.). 5-Chloro-2-methyl-3(2H)-isothiazolone. NIST Chemistry WebBook. [Link]

- mzCloud. (2014). 5 Chloro 2 methyl 4 isothiazolin 3 one. [Link]

- Tanji, Y., et al. (2007). Iron dependent degradation of an isothiazolone biocide (5-chloro-2-methyl-4-isothiazolin-3-one).

- Google Patents. (2000). WO2000068214A1 - Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds.

- iChemical. (n.d.). 5-Chloro-2-methyl-4-isothiazolin-3-one, CAS No. 26172-55-4. [Link]

Sources

- 1. Methylchloroisothiazolinone - Wikipedia [en.wikipedia.org]

- 2. 5-Chloro-2-methyl-4-isothiazolin-3-one | C4H4ClNOS | CID 33344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. atamankimya.com [atamankimya.com]

- 5. Mechanism of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in controlling microbial problems in aircraft fuel systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of 5-chloro-2-methyl-4-isothiazolin-3-one_Chemicalbook [chemicalbook.com]

- 7. mzCloud – 5 Chloro 2 methyl 4 isothiazolin 3 one [mzcloud.org]

- 8. 5-Chloro-2-methyl-3(2H)-isothiazolone [webbook.nist.gov]

- 9. 5-Chloro-2-methyl-4-isothiazolin-3-one - Safety Data Sheet [chemicalbook.com]

- 10. 5-Chloro-2-methyl-4-isothiazolin-3-one, CAS No. 26172-55-4 - iChemical [ichemical.com]

- 11. chemos.de [chemos.de]

- 12. 5-Chloro-2-methyl-3(2H)-isothiazolone [webbook.nist.gov]

- 13. Human Metabolome Database: Showing metabocard for 5-Chloro-2-methyl-4-isothiazolin-3-one (HMDB0246766) [hmdb.ca]

- 14. 5-Chloro-2-methyl-4-isothiazolin-3-one synthesis - chemicalbook [chemicalbook.com]

- 15. WO2000068214A1 - Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds - Google Patents [patents.google.com]

- 16. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Iron dependent degradation of an isothiazolone biocide (5-chloro-2-methyl-4-isothiazolin-3-one) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. multimedia.3m.com [multimedia.3m.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. keim.com [keim.com]

Introduction: Clarifying the Nomenclature and Structure

An In-depth Technical Guide to 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT)

The compound of interest, a potent biocide, is most accurately identified as 5-Chloro-2-methyl-4-isothiazolin-3-one . Its Chemical Abstracts Service (CAS) number is 26172-55-4 .[1][2][3][4] It is also widely known by several synonyms, including Chloromethylisothiazolinone, Methylchloroisothiazolinone (MCI), and CMIT.[5][6]

The user's query for "5-Chloroisothiazol-3-ol" refers to a tautomeric form of the compound. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. In this case, the "-ol" suffix indicates an alcohol (hydroxyl group) at position 3, which can exist in equilibrium with the keto form ("-one") where a carbonyl group is present at that position. While both forms may exist, the keto form, 5-Chloro-2-methyl-4-isothiazolin-3-one, is the predominantly represented and named structure in scientific literature and chemical databases. This guide will focus on this established nomenclature.

This molecule is a member of the isothiazolinone class of heterocyclic compounds, which are recognized for their broad-spectrum antimicrobial properties.[5][7] It is the primary active ingredient in many commercial preservatives, famously in products marketed under the trade name Kathon™.[5][8] Often, it is formulated in combination with a related compound, 2-methyl-4-isothiazolin-3-one (MIT), to enhance its stability and broaden its efficacy.[9]

This technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the synthesis, mechanism of action, analytical methods, and safety protocols associated with 5-Chloro-2-methyl-4-isothiazolin-3-one.

Part 1: Physicochemical Properties and Synthesis

A thorough understanding of the chemical and physical characteristics of CMIT is fundamental to its application and handling.

Physicochemical Data

The key properties of 5-Chloro-2-methyl-4-isothiazolin-3-one are summarized in the table below, providing a quick reference for laboratory and industrial applications.

| Property | Value | Reference |

| CAS Number | 26172-55-4 | [1][2][10] |

| Molecular Formula | C4H4ClNOS | [4][10][11] |

| Molecular Weight | 149.60 g/mol | [10][12] |

| Appearance | Yellow to green clear liquid in solution; Crystals from ligroin | [10] |

| Melting Point | 54-55 °C | [10] |

| Solubility | Miscible with water and lower alcohols | [10] |

| Vapor Pressure | 0.018 mm Hg at 25 °C | [10] |

| LogP (log Kow) | 0.401 at 24 °C | [10] |

| pH Stability | Approx. 2.5 to 9.0 |

Synthesis of 5-Chloro-2-methyl-4-isothiazolin-3-one

The synthesis of CMIT is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity. One common industrial synthesis route involves the reaction of N,N'-dimethyl-3,3'-dithiodipropionamide with a chlorinating agent, such as sulfuryl chloride or chlorine gas.[13][14]

The causality behind this choice of reactants lies in the need to form the isothiazolinone ring and introduce the chlorine atom at the 5-position. N,N'-dimethyl-3,3'-dithiodipropionamide serves as the backbone for the heterocyclic ring, while the chlorinating agent facilitates both the cyclization and the chlorination steps.

Below is a diagram illustrating a representative synthesis pathway.

Part 2: Mechanism of Action and Applications

The utility of CMIT in various fields, including its potential relevance to drug development, stems from its potent antimicrobial activity.

Antimicrobial Mechanism of Action

The biocidal effect of 5-Chloro-2-methyl-4-isothiazolin-3-one is primarily attributed to its ability to disrupt essential cellular functions in microorganisms. The key to its activity is the electron-deficient sulfur atom within the isothiazolinone ring.[7][15]

This reactive sulfur moiety can readily undergo nucleophilic attack by thiol-containing residues, such as those found in the amino acid cysteine. Cysteine is a critical component of many vital enzymes and proteins within microbial cells. The interaction between CMIT and these thiol groups leads to the formation of disulfide bonds, which in turn causes irreversible inhibition of enzyme activity.[16] This disruption of metabolic pathways ultimately leads to cell death.[16]

The process can be visualized as follows:

This broad-spectrum activity makes CMIT effective against gram-positive and gram-negative bacteria, as well as fungi and algae.[5]

Applications in Research and Industry

Given its potent biocidal properties, CMIT is widely used as a preservative in a vast array of industrial and consumer products. These include:

-

Personal Care Products: Shampoos, conditioners, and liquid soaps.[5][8]

-

Paints and Coatings: To prevent microbial degradation.

-

Water Treatment: In cooling towers and paper mills to control slime formation.[18]

In the context of drug development, while not typically used as an active pharmaceutical ingredient (API), CMIT's role as a preservative is critical. It can be used in some topical formulations and diagnostic reagents to prevent microbial contamination, ensuring product integrity and shelf-life. However, its use is highly regulated due to its potential as a skin sensitizer.[9][16] Research has also explored its effects on various cell types, such as rat alveolar macrophages, to understand its toxicological profile.[19] Furthermore, studies have investigated its impact on vascular smooth muscle, suggesting that exposure could be a risk factor for cardiovascular disorders.[20]

Part 3: Analytical Methodologies

The accurate quantification of CMIT is essential for regulatory compliance, quality control, and research. High-Performance Liquid Chromatography (HPLC) is the most common and robust analytical technique employed for this purpose.[21][22]

HPLC-UV Protocol for CMIT Quantification

This protocol outlines a standard method for the determination of CMIT in a liquid sample, such as a cosmetic product. This self-validating system includes steps for standard preparation, sample preparation, and chromatographic analysis.

3.1.1 Instrumentation and Reagents

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Methanol (HPLC grade)

-

Acetic acid

-

Ultrapure water

-

CMIT Certified Reference Material (CRM)

3.1.2 Standard Preparation

-

Stock Solution: Accurately weigh and dissolve the CMIT CRM in methanol to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).

-

Working Standards: Perform serial dilutions of the stock solution with the mobile phase to create a series of working standards with concentrations spanning the expected range of the samples.

3.1.3 Sample Preparation

-

Extraction: Accurately weigh a portion of the sample and extract with methanol, often aided by ultrasonication.[22][23]

-

Centrifugation/Filtration: Centrifuge the extract to pellet any insoluble material. Filter the supernatant through a 0.45 µm filter to remove any remaining particulates before injection into the HPLC system.[23]

3.1.4 Chromatographic Conditions

-

Mobile Phase: A mixture of acetic acid and methanol (e.g., 80:20 v/v) is often used in an isocratic mode.[22]

-

Flow Rate: Typically maintained at 1.0 mL/min.[22]

-

Column Temperature: Ambient or controlled (e.g., 30°C).[23]

-

Detection Wavelength: 274 nm.[22]

-

Injection Volume: 10 µL.[22]

3.1.5 Data Analysis

-

Generate a calibration curve by plotting the peak area of the working standards against their known concentrations.

-

Quantify the amount of CMIT in the sample by comparing its peak area to the calibration curve.

Part 4: Safety and Handling

5-Chloro-2-methyl-4-isothiazolin-3-one is classified as a hazardous substance and requires strict adherence to safety protocols.[1]

Hazard Identification and Personal Protective Equipment (PPE)

CMIT is toxic if swallowed, inhaled, or in contact with skin.[1] It can cause severe skin burns and eye damage and is a known skin sensitizer, potentially leading to allergic contact dermatitis.[9]

When handling CMIT, especially in its concentrated form, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.[24]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1][24]

-

Skin Protection: Protective clothing to prevent skin contact.[25]

-

Respiratory Protection: In case of inadequate ventilation or when aerosols are generated, a NIOSH-approved respirator should be worn.[25]

First Aid Measures

In the event of exposure, immediate action is crucial:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[25]

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[25]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[25]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[25]

Handling, Storage, and Disposal

-

Handling: Use in a well-ventilated area. Avoid breathing mists or vapors. Wash hands thoroughly after handling.[24][26]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. Keep away from heat and direct sunlight.[26][27]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow the substance to enter drains or waterways.[24]

References

- 5-Chloro-2-methyl-4-isothiazolin-3-one - Shiv Shakti India. [Link]

- Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one - Chemos GmbH & Co.KG. [Link]

- 5-Chloro-2-methyl-4-isothiazolin-3-one | C4H4ClNOS - PubChem. [Link]

- Chloromethylisothiazolinone -

- 5-Chloro-2-methyl-4-isothiazolin-3-one - PubChem. [Link]

- Metabocard for 5-Chloro-2-methyl-4-isothiazolin-3-one (HMDB0246766)

- CMIT (5-Chloro-2-methyl-4-isothiazolin-3-one)

- Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture - Google P

- 5-chloro-2-methyl-4-isothiazolin-3-one (CIT) - Analysis - Analytice. [Link]

- Methylchloroisothiazolinone/Methylisothiazolinone Mixture SAFETY D

- Determination by colorimetric method of the concentration of 5-chloro-2- methyl-4-isothiazolin-3-one and 2-methyl-4-isoth - UPCommons. [Link]

- Chloromethylisothiazolinone (CMI; CMIT)

- Methylchloroisothiazolinone - Wikipedia. [Link]

- Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chrom

- Material Safety D

- SAFETY DATA SHEET (REGULATION (EC)

- A mixture of chloromethylisothiazolinone and methylisothiazolinone impairs rat vascular smooth muscle by depleting thiols and thereby elevating cytosolic Zn2+ and generating reactive oxygen species - PubMed. [Link]

- Quantitative determination method for methylisothiazolinone and chloro methyl isothiazolinone in water-based adhesive - Google P

- Preparation method of isothiazolinone - Google P

- Process for synthesizing 4,5-dichloro-2-methylisothiazolinone by one-pot method - Google P

- 5-chloro-2-methyl-3(2H)-isothiazolinone ( Chloromethylisothiazolone )

- 5-Chloro-2-methyl-3(2H)-isothiazolone - NIST WebBook. [Link]

- methyl chloroisothiazolinone 4-isothiazolin-3-one, 5-chloro-2-methyl - The Good Scents Company. [Link]

- Effects of 5-chloro-2-methyl-4-isothiazolin-3-one and other candidate biodiesel biocides on rat alveolar macrophages and NR8383 cells - PubMed. [Link]

- Inert Reassessments: 2-methyl-4-isothiazolin-3-one and 5-Chloro-2-mehtyl-4-isothiazolin-3-one - EPA. [Link]

Sources

- 1. chemos.de [chemos.de]

- 2. 5-Chloro-2-methyl-4-isothiazolin-3-one | 26172-55-4 [chemicalbook.com]

- 3. 5-Chloro-2-methyl-4-isothiazolin-3-one | C4H4ClNOS | CID 33344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Chloro-2-methyl-4-isothiazolin-3-one - Safety Data Sheet [chemicalbook.com]

- 5. atamankimya.com [atamankimya.com]

- 6. atamankimya.com [atamankimya.com]

- 7. atamankimya.com [atamankimya.com]

- 8. Application of 5-chloro-2-methyl-4-isothiazolin-3-one_Chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. 5-Chloro-2-methyl-4-isothiazolin-3-one | C4H4ClNOS | CID 33344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 5-Chloro-2-methyl-3(2H)-isothiazolone [webbook.nist.gov]

- 12. scbt.com [scbt.com]

- 13. 5-Chloro-2-methyl-4-isothiazolin-3-one synthesis - chemicalbook [chemicalbook.com]

- 14. US6376680B1 - Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture - Google Patents [patents.google.com]

- 15. Methylchloroisothiazolinone - Wikipedia [en.wikipedia.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. echemi.com [echemi.com]

- 18. ub.edu [ub.edu]

- 19. Effects of 5-chloro-2-methyl-4-isothiazolin-3-one and other candidate biodiesel biocides on rat alveolar macrophages and NR8383 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A mixture of chloromethylisothiazolinone and methylisothiazolinone impairs rat vascular smooth muscle by depleting thiols and thereby elevating cytosolic Zn2+ and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 5-chloro-2-methyl-4-isothiazolin-3-one (CIT) - Analysis - Analytice [analytice.com]

- 22. Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. CN103487523A - Quantitative determination method for methylisothiazolinone and chloro methyl isothiazolinone in water-based adhesive - Google Patents [patents.google.com]

- 24. officestationery.co.uk [officestationery.co.uk]

- 25. szabo-scandic.com [szabo-scandic.com]

- 26. asset.conrad.com [asset.conrad.com]

- 27. cdn.caymanchem.com [cdn.caymanchem.com]

Structure Elucidation of 5-Chloroisothiazol-3-ol: An Integrated Spectroscopic and Analytical Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazolinone class of heterocyclic compounds, specifically 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), is a widely utilized biocide in numerous industrial and cosmetic products.[1][2][3] Its structure and that of its potential tautomers are of critical interest for mechanism-of-action studies, regulatory compliance, and the development of novel derivatives. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of its enol tautomer, 5-Chloroisothiazol-3-ol. We move beyond a simple listing of techniques to explain the causal logic behind the analytical workflow, emphasizing an integrated, self-validating approach that combines mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques. This document serves as a practical whitepaper for researchers tasked with confirming the chemical identity and structure of complex heterocyclic molecules.

Foundational Chemistry: The Keto-Enol Tautomerism

The primary challenge in the structural analysis of this molecule is the potential for keto-enol tautomerism. The commonly named biocide, 5-chloro-2-methyl-4-isothiazolin-3-one, represents the keto form. Its tautomer, this compound, is the enol form.[4] The elucidation process is not merely about confirming the atomic connectivity but determining which form predominates under the conditions of analysis. The equilibrium between these two forms is central to understanding the compound's reactivity and biological activity.

Caption: Keto-Enol tautomeric equilibrium for the target molecule.

The choice of analytical technique and solvent can influence this equilibrium, making a multi-faceted approach essential for a complete structural picture.

The Elucidation Workflow: A Strategic Overview

Caption: The integrated workflow for structure elucidation.

This workflow ensures that the foundational data (molecular formula) is secured before proceeding to more detailed structural analysis, with each subsequent step adding a layer of confirmation and detail.

Mass Spectrometry: Defining the Elemental Composition

Expertise & Causality: The first step in identifying any compound is to unequivocally determine its molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. It provides a mass measurement with high precision, allowing for the calculation of a unique elemental formula, thereby distinguishing the target from other potential isomers or impurities.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₄H₄ClNOS | [3][5][6] |

| Molecular Weight | 149.60 g/mol | [5][6] |

| Monoisotopic Mass | 148.9702126 Da | [5][7] |

Experimental Protocol: LC-HRMS (e.g., Q-TOF)

-

Sample Preparation: Dissolve 1 mg of the reference standard in 1 mL of acetonitrile/water (50:50 v/v) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1 µg/mL for analysis.

-

Chromatography (for sample introduction):

-

Mass Spectrometry (Positive ESI Mode):

-

Ionization Source: Electrospray Ionization (ESI).[5]

-

Scan Range: m/z 50-500.

-

Resolution: >20,000 FWHM.

-

Data Analysis: Extract the accurate mass of the protonated molecule [M+H]⁺. Use the instrument's software to calculate the elemental formula based on the measured mass and isotopic pattern (presence of ³⁵Cl and ³⁷Cl). The expected m/z for [C₄H₄ClNOS + H]⁺ is approximately 149.9778.[5]

-

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence or absence of specific functional groups. For this particular problem, it provides the first critical clue to the dominant tautomeric form. A strong, sharp absorption band in the carbonyl region (~1650-1750 cm⁻¹) is a hallmark of the keto form. Conversely, the presence of a broad O-H stretch (~3200-3600 cm⁻¹) and a C=C stretch (~1600-1650 cm⁻¹) would strongly suggest the enol form.

Expected IR Absorption Bands

| Functional Group | Keto Form (Expected Wavenumber cm⁻¹) | Enol Form (Expected Wavenumber cm⁻¹) | Rationale |

| C=O Stretch | ~1710 (strong, sharp) | Absent | Indicates the presence of a carbonyl group. |

| O-H Stretch | Absent | ~3400 (broad) | Indicates the presence of a hydroxyl group. |

| C=C Stretch | ~1640 (medium) | ~1620 (medium) | Present in both, but shift may be observed. |

| C-Cl Stretch | ~700-800 | ~700-800 | Confirms presence of chloro-substituent. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. If the sample is an aqueous solution, apply a drop and allow the water to evaporate.

-

Instrument Parameters:

-

Technique: Fourier Transform Infrared (FTIR) with an ATR accessory.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Average 32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: Collect a background spectrum of the clean, empty ATR crystal. Collect the sample spectrum. The instrument software will automatically generate the absorbance spectrum. Identify and label the key peaks corresponding to the functional groups listed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Causality: NMR is the most powerful technique for unambiguous structure elucidation in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required for a complete and trustworthy assignment.

Expected Chemical Shifts (δ) in ppm

| Nucleus | Keto Form Assignment | Keto Form (Expected δ) | Enol Form Assignment | Enol Form (Expected δ) |

| ¹H | N-CH₃ | ~3.0-3.5 | N-CH₃ | ~3.0-3.5 |

| ¹H | CH =C | ~6.0-6.5 | CH =C | ~5.5-6.0 |

| ¹H | OH | - | ~8-12 (broad, exchangeable) | |

| ¹³C | N-C H₃ | ~35-40 | N-C H₃ | ~35-40 |

| ¹³C | C =C | ~120-130 | C =C | ~110-120 |

| ¹³C | C -Cl | ~115-125 | C -Cl | ~125-135 |

| ¹³C | C =O | ~165-175 | C -OH | ~150-160 |

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

¹H NMR Experiment:

-

Pulse Program: Standard single-pulse acquisition.

-

Acquisition: Acquire 16-32 scans.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm). Integrate the signals to determine proton ratios.

-

-

¹³C NMR Experiment:

-

Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).

-

Acquisition: Acquire 1024 or more scans, as ¹³C is much less sensitive than ¹H.

-

Data Processing: Apply Fourier transform and corrections. Calibrate to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm). The chemical shift of C3 will be the most telling signal for tautomer identification.

-

-

2D HSQC Experiment (Heteronuclear Single Quantum Coherence):

-

Purpose: To identify which protons are directly attached to which carbons.

-

Analysis: A cross-peak in the HSQC spectrum correlates a specific ¹H signal with its directly bonded ¹³C signal. This confirms the C-H bonds.

-

-

2D HMBC Experiment (Heteronuclear Multiple Bond Correlation):

-

Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is the key to building the molecular skeleton.

-

Analysis: Observe correlations from the N-CH₃ protons to the C3 and C5 carbons. Observe correlations from the vinyl proton (H4) to C3 and C5. These correlations provide unambiguous proof of the isothiazole ring structure.

-

Caption: Key expected HMBC correlations for structure confirmation.

Data Synthesis and Final Elucidation

The final step is to synthesize all collected data into a coherent argument.

-

HRMS confirms the elemental formula is C₄H₄ClNOS.

-

The IR spectrum shows a strong C=O absorption ~1710 cm⁻¹ and lacks a broad O-H band, providing initial evidence that the keto form is dominant in the solid state or as a neat liquid.

-

The ¹³C NMR spectrum shows a quaternary carbon signal at ~170 ppm, strongly indicative of a carbonyl carbon (C=O), further supporting the keto structure in the chosen solvent. A signal around 150-160 ppm would have pointed to the enol form.

-

The ¹H NMR shows two key signals: a singlet for the N-methyl group and a singlet for the vinyl proton, with an integration ratio of 3:1.

-

The HSQC spectrum correlates the vinyl proton signal to its corresponding vinyl carbon signal.

-

The HMBC spectrum provides the final, definitive proof of connectivity, showing correlations from the N-methyl protons to the carbonyl carbon (C3), and from the vinyl proton (H4) to both the carbonyl carbon (C3) and the chlorine-bearing carbon (C5).

References

- MDPI. (n.d.). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles.

- Britannica. (n.d.). Heterocyclic compound.

- ResearchGate. (n.d.). Trace analysis of isothiazolinones in water samples by large-volume direct injection liquid chromatography tandem mass spectrometry.

- ResearchGate. (n.d.). Analytical methods for isothiazolinones determination in different products.

- Taylor & Francis Online. (2021). Analysis of isothiazolinone preservatives in household deodorizers and air fresheners through solid-phase extraction and liquid chromatography–tandem mass spectrometry.

- Wiley-VCH. (n.d.). The Structure of Heterocyclic Compounds.

- PubChem. (n.d.). 5-Chloro-2-methyl-4-isothiazolin-3-one.

- Wikipedia. (n.d.). Heterocyclic compound.

- Pharmaguideline. (n.d.). Heterocyclic Compounds: Nomenclature and Classification.

- BYJU'S. (n.d.). Heterocyclic compound.

- NIST. (n.d.). 5-Chloro-2-methyl-3(2H)-isothiazolone.

- mzCloud. (2014). 5 Chloro 2 methyl 4 isothiazolin 3 one.

- Wikipedia. (n.d.). Methylchloroisothiazolinone.

- Ataman Kimya. (n.d.). 5-chloro-2-methyl-3(2H)-isothiazolinone (Chloromethylisothiazolone).

- NIST. (n.d.). 5-Chloro-2-methyl-3(2H)-isothiazolone.

- iChemical. (n.d.). 5-Chloro-2-methyl-4-isothiazolin-3-one, CAS No. 26172-55-4.

- SpectraBase. (n.d.). 5-Chloro-2-methyl-3-isothiazolone.

- The Good Scents Company. (n.d.). methyl chloroisothiazolinone 4-isothiazolin-3-one, 5-chloro-2-methyl-.

- PubChem. (n.d.). 5-Chloro-2-n-octyl-4-isothiazolin-3-one.

- VNU. (n.d.). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY.

- ResearchGate. (n.d.). Chemical structure of 5-chloro-2-methyl-4-isothiazolin-3-one (MCI, a).

- HMDB. (2021). Showing metabocard for 5-Chloro-2-methyl-4-isothiazolin-3-one (HMDB0246766).

- PubChem. (n.d.). 5-Chloro-2-methyl-4-isothiazolin-3-one hydrochloride.

Sources

- 1. Methylchloroisothiazolinone - Wikipedia [en.wikipedia.org]

- 2. atamankimya.com [atamankimya.com]

- 3. echemi.com [echemi.com]

- 4. jst-ud.vn [jst-ud.vn]

- 5. 5-Chloro-2-methyl-4-isothiazolin-3-one | C4H4ClNOS | CID 33344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Chloro-2-methyl-3(2H)-isothiazolone [webbook.nist.gov]

- 7. Human Metabolome Database: Showing metabocard for 5-Chloro-2-methyl-4-isothiazolin-3-one (HMDB0246766) [hmdb.ca]

- 8. researchgate.net [researchgate.net]

5-Chloroisothiazol-3-ol synthesis pathways

An In-depth Technical Guide to the Synthesis of 5-Chloroisothiazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, and its tautomeric form 5-chloro-4-isothiazolin-3-one, is a crucial heterocyclic intermediate in the pharmaceutical and specialty chemical industries.[1] Its unique structure, featuring a reactive isothiazole core with strategically placed chloro and hydroxyl/oxo functionalities, makes it a versatile building block for complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic pathways for this compound, grounded in established chemical principles. We will delve into the mechanistic details, present field-proven experimental protocols, and offer comparative data to inform methodological choices in a research and development setting. The focus is on explaining the causality behind experimental design, ensuring each described protocol is a self-validating system for achieving a high-purity final product.

Introduction: The Chemistry and Significance of this compound

The isothiazole ring is a five-membered heteroaromatic system containing adjacent nitrogen and sulfur atoms.[2] This arrangement imparts distinct electronic properties that are leveraged in various applications, from biocides to pharmaceuticals.[2][3][4] this compound (CAS No: 25629-58-7) exists in a tautomeric equilibrium with its keto form, 5-chloro-4-isothiazolin-3-one.[5] For the purpose of this guide, the name this compound will be used to refer to this compound, acknowledging the presence of both forms.

The presence of the chlorine atom at the C5 position significantly enhances the electrophilicity of the ring and serves as a handle for further functionalization, while the hydroxyl/keto group at C3 provides a nucleophilic center and a site for derivatization. This dual reactivity is paramount to its utility as a pharmaceutical intermediate.[1] The synthesis of this molecule, therefore, requires precise control over reaction conditions to achieve the desired regioselectivity and avoid unwanted side reactions.

This guide will explore the most robust and widely employed synthetic strategies, focusing on the transformation of acyclic precursors into the target heterocyclic system.

Core Synthesis Pathway: Oxidative Cyclization of 3-Mercaptopropionamide Derivatives

The most industrially prevalent and well-documented route to the isothiazolinone core involves the ring-closure of 3-mercaptopropanamide precursors.[6] This pathway is valued for its reliability and scalability. The overall transformation can be viewed as a two-stage process: formation of the isothiazolinone ring and subsequent chlorination. Often, these steps are combined into a one-pot synthesis through the use of a chlorinating-cyclizing agent.

Mechanistic Rationale

The core of this synthesis relies on the formation of a disulfide bond from a thiol precursor, which then undergoes intramolecular cyclization. The use of a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) serves a dual purpose: it facilitates the oxidative cyclization and directly installs the chlorine atom at the C5 position of the isothiazole ring. The reaction proceeds through a sulfenyl chloride intermediate, which is highly reactive and readily undergoes intramolecular attack by the amide nitrogen to form the heterocyclic ring.

Visualization of the General Pathway

Caption: General workflow for isothiazolinone synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of a related, well-known isothiazolinone mixture, which illustrates the core chemical transformation. It is adapted from established industrial processes for preparing 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT).[7][8] The synthesis of the unmethylated title compound follows a similar principle, starting with 3-mercaptopropionamide.

Objective: To synthesize a mixture of 2-methyl-4-isothiazolin-3-one (MIT) and 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) from N,N'-dimethyl-3,3'-dithiodipropionamide.

Materials:

-

N,N'-dimethyl-3,3'-dithiodipropionamide

-

Sulfuryl chloride (SO₂Cl₂)

-

Ethyl acetate (or another suitable organic solvent like 1,2-dichloroethylene)[8]

-

Potassium iodide (catalyst, optional)[7]

-

Water (for work-up)

-

Hydrochloric acid (for pH adjustment, if necessary)

Procedure:

-

Reactor Setup: A multi-necked flask is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet. The reaction is carried out under an inert atmosphere.

-

Reagent Preparation: A solution of N,N'-dimethyl-3,3'-dithiodipropionamide is prepared in an organic solvent (e.g., ethyl acetate or toluene).[7][8] In a separate vessel, sulfuryl chloride is dissolved in a different, compatible organic solvent (e.g., diethyl ether or ethyl acetate).[8]

-

Reaction: The flask containing the sulfuryl chloride solution is cooled to a temperature between -5°C and 10°C.[8]

-

Addition: The solution of N,N'-dimethyl-3,3'-dithiodipropionamide is added dropwise to the cooled sulfuryl chloride solution over a period of approximately 2 hours. The reaction temperature is carefully maintained within the 5°C to 15°C range.[8] Causality Note: Slow addition and low temperature are critical to control the exothermic reaction and prevent the formation of undesired by-products, such as the 4,5-dichloro derivative.

-

Stirring: After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at the same temperature to ensure the reaction goes to completion.[8]

-

Work-up: The reaction mixture may be allowed to stand, and the resulting product can be separated. The product is often an aqueous solution of the isothiazolinones.[7] The organic solvents are removed under reduced pressure.

-

Purification: The final product is typically an aqueous solution. The yield for this type of reaction is generally high, often exceeding 90%.[7]

Alternative Synthesis Pathways

While the oxidative cyclization of mercaptopropionamides is dominant, other routes offer unique advantages, particularly for synthesizing diverse analogs.

Pathway 2: Synthesis from β-Keto Esters

The reaction of β-keto esters with sources of nitrogen and sulfur is a classical method for constructing five-membered heterocycles.[9] This approach offers modularity, as various substituents can be introduced via the starting ketone.

Mechanistic Rationale: The synthesis involves the condensation of a β-keto ester with a reagent capable of providing the N-S fragment of the isothiazole ring. This often involves a multi-step sequence where the enolate of the β-keto ester reacts, followed by cyclization and dehydration/oxidation to form the aromatic ring.

Caption: Synthesis of 3-hydroxyisothiazoles from β-keto esters.

A recent method describes the synthesis of 3-hydroxy-4,5-disubstituted isothiazoles from the reaction of β-ketodithioesters or β-ketothioamides with ammonium acetate (NH₄OAc) via a catalyst-free [4+1] annulation.[10] The reaction proceeds through an imine formation, cyclization, and subsequent aerial oxidation cascade.[10] To obtain the 5-chloro derivative, one would need to start with a precursor already containing the chlorine atom or perform a subsequent chlorination step.

Pathway 3: Three-Component Reactions

Modern organic synthesis often favors multi-component reactions for their efficiency and atom economy. A three-component reaction involving enaminoesters, a fluorine source (like fluorodibromoiamides), and elemental sulfur has been developed to produce thiazoles and isothiazoles.[10][11] This method forms the C-S, C-N, and N-S bonds in a single pot. While highly innovative, adapting this specific reaction for the synthesis of this compound would require significant substrate engineering.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Materials | Key Advantages | Key Challenges | Typical Yield |

| 1. Oxidative Cyclization | 3-Mercaptopropionamides or their disulfide dimers | Scalable, high-yielding, well-established industrial process.[6][7] | Requires handling of corrosive chlorinating agents (SO₂Cl₂, Cl₂). Control of exotherm is critical. | >90%[7] |

| 2. From β-Keto Esters | β-Keto esters, Ammonium Acetate, Sulfur | Modular approach allowing for diverse substitutions.[10] Uses readily available starting materials.[9][12] | May require subsequent chlorination step. The direct synthesis of the 5-chloro variant can be complex. | 65-96% (for related structures)[12] |

| 3. Three-Component Reaction | Enaminoesters, Sulfur, Fluorine/Halogen source | High atom economy, convergent synthesis.[10][11] | Substrate scope may be limited. Optimization for the specific target molecule is required. | Variable |

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through the oxidative chlorination and cyclization of 3-mercaptopropionamide . This pathway is the cornerstone of industrial production due to its high yields and scalability. The mechanism, involving a sulfenyl chloride intermediate, provides a direct route to the final chlorinated product. Alternative pathways, such as those starting from β-keto esters, offer greater flexibility for creating diverse analogs and are valuable tools in a research context for scaffold hopping and structure-activity relationship (SAR) studies. The choice of synthetic route will ultimately depend on the desired scale, available starting materials, and the specific strategic goals of the research or development program. A thorough understanding of the underlying reaction mechanisms is essential for troubleshooting and optimizing any of these powerful synthetic methodologies.

References

- ResearchGate. (n.d.). Chlorination of isothiazolinone biocides: kinetics, reactive species, pathway, and toxicity evolution | Request PDF.

- PubMed. (2022). Chlorination of isothiazolinone biocides: kinetics, reactive species, pathway, and toxicity evolution.

- MDPI. (n.d.). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles.

- Wikipedia. (n.d.). Isothiazolinone.

- Georg Thieme Verlag KG. (n.d.). Product Class 15: Isothiazoles.

- Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles.

- National Institutes of Health. (n.d.). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC.

- ResearchGate. (n.d.). The chemistry of isothiazoles.

- Organic Chemistry Portal. (n.d.). Thiazole synthesis.

- Okchem. (n.d.). The Role of 5-Chloro-3-hydroxyisothiazole in Pharmaceutical Intermediates.

- National Institutes of Health. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.

- MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.

- Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.

- Semantic Scholar. (n.d.). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole.

- Google Patents. (n.d.). US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives.

- PrepChem.com. (n.d.). Synthesis of 3-hydroxy-4-carbamoyl-5-methyl-isothiazole.

- Sci-Hub. (n.d.). The Synthesis of Some β-Keto Esters.

- Google Patents. (n.d.). US6812348B1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazol.

- Google Patents. (n.d.). US6376680B1 - Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture.

- PubChem. (n.d.). 5-Chloro-2-methyl-4-isothiazolin-3-one.

- Google Patents. (n.d.). CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole.

- ResearchGate. (2019). (PDF) Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes.

- Indian Academy of Sciences. (n.d.). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]

- 3. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles [mdpi.com]

- 4. Isothiazolinones - Shandong IRO Water Treatment [irowater.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Isothiazolinone - Wikipedia [en.wikipedia.org]

- 7. 5-Chloro-2-methyl-4-isothiazolin-3-one synthesis - chemicalbook [chemicalbook.com]

- 8. US6376680B1 - Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture - Google Patents [patents.google.com]

- 9. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isothiazole synthesis [organic-chemistry.org]

- 11. Thiazole synthesis [organic-chemistry.org]

- 12. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity [mdpi.com]

An In-depth Technical Guide to the Tautomerism of 5-Chloroisothiazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the tautomeric properties of 5-Chloroisothiazol-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By synthesizing established principles of tautomerism with field-proven analytical methodologies, this document serves as a vital resource for professionals engaged in the research and development of isothiazolone-based molecules.

I. Introduction: The Significance of Tautomerism in Isothiazolones

Isothiazolinones are a class of sulfur-containing heterocyclic compounds renowned for their potent biocidal activity.[1] This biological efficacy is intrinsically linked to their chemical structure and reactivity, which are in turn influenced by the subtle yet critical phenomenon of tautomerism. Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[2] In the case of this compound, a dynamic equilibrium exists between the enol form (this compound) and the keto form (5-chloroisothiazol-3(2H)-one). Understanding and controlling this equilibrium is paramount for drug development, as different tautomers can exhibit distinct physicochemical properties, including solubility, stability, and, most importantly, biological activity. The predominance of a specific tautomer can significantly impact a molecule's interaction with its biological target.

II. Elucidating the Tautomeric Landscape: A Methodological Approach

The characterization of the tautomeric equilibrium of this compound necessitates a multi-faceted analytical approach, combining spectroscopic techniques with computational modeling.

A. Spectroscopic Investigation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying and quantifying tautomers in solution.[3] The chemical shifts of protons and carbons are highly sensitive to their chemical environment, allowing for the differentiation of the enol and keto forms.

-

¹H NMR: The enol form will exhibit a characteristic hydroxyl proton (-OH) signal, the chemical shift of which can be influenced by solvent and concentration. The protons on the isothiazole ring will also show distinct chemical shifts for each tautomer.

-

¹³C NMR: The carbonyl carbon of the keto form will have a characteristic downfield chemical shift (typically >160 ppm), which is absent in the enol form. Conversely, the carbon bearing the hydroxyl group in the enol form will be significantly shielded.

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) to investigate solvent effects on the tautomeric equilibrium.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis: Integrate the signals corresponding to the distinct protons of the enol and keto forms in the ¹H NMR spectrum to determine their relative populations. Analyze the ¹³C NMR spectrum to confirm the presence of the carbonyl carbon for the keto form and the C-OH carbon for the enol form.

2. Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions of the enol and keto forms differ due to their distinct chromophores. The keto form, with its conjugated system, is expected to have a different λmax compared to the enol form. By analyzing the UV-Vis spectra in various solvents, one can infer the predominant tautomeric form.[4]

Experimental Protocol: UV-Vis Spectroscopic Analysis

-

Sample Preparation: Prepare dilute solutions of this compound in a series of solvents with varying polarities (e.g., hexane, dichloromethane, ethanol, water).

-

Data Acquisition: Record the UV-Vis absorption spectra for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the λmax for each solvent. A shift in λmax with solvent polarity can indicate a shift in the tautomeric equilibrium.

B. Computational Modeling

Density Functional Theory (DFT) calculations are instrumental in predicting the relative stabilities of tautomers and understanding the factors that govern their equilibrium.[5]

Computational Protocol: DFT Calculations

-

Structure Optimization: Build the 3D structures of both the enol and keto tautomers of this compound. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The tautomer with the lower energy is predicted to be the more stable form.

-

Solvent Effects: Incorporate solvent effects using a continuum solvation model (e.g., PCM) to simulate the influence of different solvent environments on the tautomeric equilibrium.[6][7]

-

NMR Chemical Shift Prediction: Calculate the theoretical NMR chemical shifts for both tautomers to aid in the assignment of experimental spectra.

III. Expected Tautomeric Behavior and Influencing Factors

Based on studies of analogous heterocyclic systems, the keto form, 5-chloroisothiazol-3(2H)-one, is generally expected to be the more stable tautomer, particularly in the solid state and in non-polar solvents.[8] However, the equilibrium can be significantly influenced by several factors:

-

Solvent Polarity: Polar, protic solvents can stabilize the more polar keto form through hydrogen bonding. Conversely, aprotic solvents may favor the enol form to a greater extent. Studies on related compounds have shown that the keto form is often favored in polar aprotic solvents like DMSO, while the enol form may be more prevalent in non-polar solvents like chloroform.

-

Substituent Effects: The electronic nature of substituents on the isothiazole ring can influence the acidity of the protons involved in tautomerization and thus shift the equilibrium. The electron-withdrawing nature of the chlorine atom at the 5-position is expected to influence the electron density distribution within the ring and thereby the relative stability of the tautomers.

-

Temperature: Changes in temperature can alter the equilibrium constant of the tautomerization process.

Table 1: Predicted Spectroscopic Data for Tautomers of this compound

| Tautomer | Spectroscopic Method | Predicted Observation |

| Keto Form | ¹³C NMR | Carbonyl (C=O) signal at ~160-180 ppm |

| (5-chloroisothiazol-3(2H)-one) | ¹H NMR | Absence of a distinct -OH proton signal |

| IR Spectroscopy | Strong C=O stretching band at ~1650-1700 cm⁻¹ | |

| Enol Form | ¹³C NMR | C-OH signal at ~140-160 ppm |

| (this compound) | ¹H NMR | -OH proton signal (chemical shift solvent-dependent) |

| IR Spectroscopy | O-H stretching band at ~3200-3600 cm⁻¹ and C=C stretching band at ~1600-1650 cm⁻¹ |

IV. Implications for Drug Development

The tautomeric state of this compound and its derivatives has profound implications for drug discovery and development:

-

Receptor Binding: The different shapes, hydrogen bonding capabilities, and electronic distributions of the keto and enol tautomers can lead to significantly different binding affinities for a biological target. Identifying the active tautomer is crucial for structure-activity relationship (SAR) studies and rational drug design.

-

Pharmacokinetics: Physicochemical properties such as solubility, lipophilicity (logP), and membrane permeability can vary between tautomers, affecting the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

-

Formulation and Stability: The presence of multiple tautomers can pose challenges for formulation and can affect the long-term stability and shelf-life of a drug product.

V. Conclusion

The tautomerism of this compound is a critical aspect of its chemistry that warrants thorough investigation. While the keto form, 5-chloroisothiazol-3(2H)-one, is anticipated to be the predominant species in many conditions, the tautomeric equilibrium is dynamic and susceptible to environmental factors. A comprehensive understanding of this equilibrium, achieved through the synergistic application of advanced spectroscopic and computational techniques, is essential for harnessing the full potential of isothiazolone-based compounds in the development of novel therapeutics and advanced materials. This guide provides the foundational knowledge and methodological framework to empower researchers in this endeavor.

References

- Bédé, L. A., Koné, M., Koné, G. R. M., Ouattara, S. C. S., Ouattara, L., & Bamba, E. H. S. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives.

- Do, H.-Q., & Daugulis, O. (2007). Copper-Catalyzed Arylation of Heterocycle C−H Bonds. Journal of the American Chemical Society, 129(41), 12404–12405.

- Elguero, J., Cativiela, C., Diaz de Villegas, M. D., Garcia, J. I., Foces-Foces, C., Hernandez-Cano, F., Limbach, H.-H., Smith, J. A. S., & Toiron, C. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (10), 1737.

- Karczmarzyk, Z. (2008). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][8][9]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][8][9]thiazin-4-one 1,1-dioxide.

- Karczmarzyk, Z. (2008). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][8][9]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][8][9]thiazin-4-one 1,1-dioxide.

- Lin, H., Peng, Y., & Bao, X. (2025). Visible-Light-Mediated Synthesis of Thiazoles from Benzothioamides and Sulfoxonium Ylides. Organic Letters, 27(3), 629–634.

- Luo, M., Li, L., Chen, S., Yan, Q., Lv, J., Zeng, J., Wang, H., Gu, S., & Chen, F. (2024). Trifluoromethanesulfonic Acid-Catalyzed Coupling of α-Diazoketones with (Thio)amides or Thioureas: Synthesis of 2,4-Disubstituted Oxazole and Thiazole Derivatives. The Journal of Organic Chemistry, 89(8), 5038–5048.

- Narender, M., Reddy, M. S., Kumar, V. P., Srinivas, B., Sridhar, R., Nageswar, Y. V. D., & Rao, K. R. (2007). A Facile and Convenient Synthesis of 2-Aminothiazoles via a One-Pot, Three-Component Reaction. Synthesis, 2007(22), 3469–3472.

- NIST. (n.d.). 5-Chloro-2-methyl-3(2H)-isothiazolone. NIST Chemistry WebBook.

- PubChem. (n.d.). 5-Chloro-2-methyl-4-isothiazolin-3-one.

- Sheldrake, P. W., Matteucci, M., & McDonald, E. (2006). A New Synthesis of 5-Arylthiazoles. Synlett, 2006(03), 460–462.

- Singh, A. K., & Sahu, D. (2012). Slow excited state phototautomerization in 3-hydroxyisoquinoline. Photochemical & Photobiological Sciences, 11(3), 565–571.

- Tang, X., Yang, J., Zhu, Z., Zheng, M., Wu, W., & Jiang, H. (2016). Copper-Catalyzed [3 + 1 + 1]-Type Condensation of Oximes, Anhydrides, and Potassium Thiocyanate for the Synthesis of Thiazoles. The Journal of Organic Chemistry, 81(22), 11461–11466.

- Taylor, P. J. (1972). The tautomerism of 3-hydroxyisoquinolines. Journal of the Chemical Society, Perkin Transactions 2, (12), 1737.

- The Human Metabolome Database. (2021). 5-Chloro-2-methyl-4-isothiazolin-3-one.

- Uned.es. (n.d.). Determination of the tautomerism of albendazole desmotropes using solution and solid state NMR together with DFT theoretical calculations.

- Wang, X., Qiu, X., Wei, J., Liu, J., Song, S., Wang, W., & Jiao, N. (2018). Practical Copper-Catalyzed Oxidative Multiple Csp3–H Bond Cleavage To Synthesize Thiazoles from Simple Aldehydes, Amines, and Elemental Sulfur. Organic Letters, 20(9), 2632–2636.

- Wikipedia. (n.d.). Methylchloroisothiazolinone.

- Zinner, K., Escale, R., Bellan, J., & Parello, J. (1982). Tautomerism in the 3-hydroxyisothiazole series. Spectroscopic study of N- and O-substituted derivatives. Canadian Journal of Chemistry, 60(11), 1355–1363.

Sources

- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Chloro-2-methyl-4-isothiazolin-3-one | C4H4ClNOS | CID 33344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. oai.e-spacio.uned.es [oai.e-spacio.uned.es]

- 6. Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers [mdpi.com]

- 7. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloro-3-hydroxyisothiazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-3-hydroxyisothiazole is a crucial heterocyclic intermediate, valued in the pharmaceutical industry for its versatile reactivity.[1] This guide provides a comprehensive technical overview of its chemical and physical properties, outlines plausible synthetic routes, and explores its applications, particularly as a building block in the synthesis of active pharmaceutical ingredients (APIs). Drawing upon data from analogous compounds and general principles of isothiazole chemistry, this document aims to be an essential resource for professionals in drug discovery and development.

Introduction: The Significance of the Isothiazole Scaffold

The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry.[2] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of heteroatoms and the aromatic nature of the ring allow for diverse functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. 5-Chloro-3-hydroxyisothiazole, with its reactive chloro and hydroxyl groups, serves as a key starting material for constructing more complex molecular architectures.[1]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 5-Chloro-3-hydroxyisothiazole is fundamental for its application in synthesis.

Core Properties

The key identifying information and physical properties of 5-Chloro-3-hydroxyisothiazole are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 25629-58-7 | [1] |

| Molecular Formula | C₃H₂ClNOS | Alfa Aesar |

| Molecular Weight | 135.57 g/mol | Alfa Aesar |

| Appearance | Off-white to yellow solid | ChemicalBook |

| Melting Point | 96-97 °C | ChemicalBook |

| Density (Predicted) | 1.62 ± 0.1 g/cm³ | ChemicalBook |

| pKa (Predicted) | 7.20 ± 0.40 | ChemicalBook |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

Spectroscopic Characterization (Inferred)

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a single peak for the proton on the isothiazole ring, likely in the aromatic region. The position of this signal will be influenced by the electron-withdrawing effects of the chlorine and hydroxyl groups. The hydroxyl proton may appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display three distinct signals corresponding to the carbons of the isothiazole ring. The carbon atoms attached to the chlorine and hydroxyl groups are expected to show characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic absorptions for the C=C and C=N stretching vibrations of the isothiazole ring are also expected in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Due to the presence of chlorine, a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak is expected, arising from the ³⁷Cl isotope.[3]

Synthesis and Reactivity

The synthesis of 5-Chloro-3-hydroxyisothiazole is not widely detailed in publicly accessible literature. However, a plausible synthetic pathway can be conceptualized based on established isothiazole chemistry.

Proposed Synthetic Pathway

A potential route to 5-Chloro-3-hydroxyisothiazole could involve the cyclization of a suitable precursor followed by chlorination. One general method for forming the isothiazole ring is the reaction of a thioamide with an alpha-halocarbonyl compound, known as the Hantzsch thiazole synthesis.[4]

A more specific approach for 3-hydroxyisothiazoles involves the nucleophilic displacement on polysubstituted isothiazoles. For instance, heating 3,5-bis(alkylsulphonyl)isothiazoles with a strong base can yield 3-hydroxyisothiazole derivatives.

Below is a conceptual workflow for the synthesis of 5-Chloro-3-hydroxyisothiazole.

Caption: Conceptual workflow for the synthesis of 5-Chloro-3-hydroxyisothiazole.

Key Reactivity

The chemical behavior of 5-Chloro-3-hydroxyisothiazole is dictated by its functional groups:

-

The Hydroxyl Group: The hydroxyl group at the 3-position imparts acidic properties and can undergo typical reactions of phenols, such as etherification and esterification.

-

The Chlorine Atom: The chlorine atom at the 5-position is susceptible to nucleophilic substitution, providing a handle for introducing a variety of functional groups. This reactivity is crucial for its role as a versatile intermediate in multi-step syntheses.[5]

Applications in Drug Development

5-Chloro-3-hydroxyisothiazole is a valuable building block in the synthesis of pharmaceuticals, particularly for drugs containing the isothiazole moiety.[1] The isothiazole ring is a key component of several antipsychotic drugs, suggesting that 5-Chloro-3-hydroxyisothiazole could serve as a precursor in their synthesis.

Potential Role as a Precursor to Antipsychotics

The isothiazole core is present in atypical antipsychotics such as Ziprasidone and Perospirone .[6][7] While the exact synthetic routes utilized by pharmaceutical manufacturers are often proprietary, the structure of 5-Chloro-3-hydroxyisothiazole makes it a plausible starting material or intermediate for the synthesis of the benzisothiazole piperazine moiety common to these drugs.

Caption: Plausible role of 5-Chloro-3-hydroxyisothiazole in API synthesis.

Safety and Toxicology

Specific toxicological data for 5-Chloro-3-hydroxyisothiazole is not extensively documented. However, the toxicology of the broader class of isothiazolinones, which are structurally related, is well-studied.

Inferred Hazards and Handling Precautions